N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide

Description

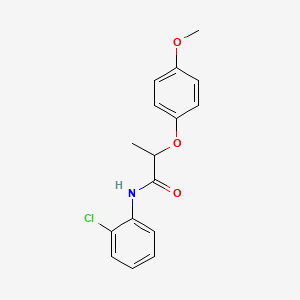

N-(2-Chlorophenyl)-2-(4-methoxyphenoxy)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-chlorophenyl group at the nitrogen atom and a 4-methoxyphenoxy group at the α-carbon. Its molecular structure combines aromatic chlorination and methoxylation, which are known to influence electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-11(21-13-9-7-12(20-2)8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-11H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFJPMGFPVZQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383103 | |

| Record name | N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6115-89-5 | |

| Record name | N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide typically involves the reaction of 2-chlorophenylamine with 4-methoxyphenoxypropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of N-arylpropanamides, which exhibit diverse pharmacological activities depending on substituent patterns. Key structural analogues include:

Physicochemical Properties

- Lipophilicity: The 4-methoxyphenoxy group in the target compound likely reduces logP compared to alkyl-substituted analogues (e.g., 4-isobutylphenyl derivatives in ), enhancing aqueous solubility.

- Melting Points: Methoxy and phenoxy substituents generally increase melting points due to hydrogen bonding. For example, triazole-containing propanamides exhibit melting points >100°C , while alkylated derivatives (e.g., 4-isobutylphenyl) melt at 63–114°C .

Biological Activity

N-(2-chlorophenyl)-2-(4-methoxyphenoxy)propanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. It has been identified as a dual agonist of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. These receptors play crucial roles in regulating glucose and lipid metabolism, making this compound a candidate for therapeutic applications in metabolic disorders such as type 2 diabetes and dyslipidemia.

Pharmacological Effects

Research indicates that the activation of PPARα and PPARγ by this compound leads to several beneficial effects:

- Enhanced Insulin Sensitivity : By modulating gene expression related to glucose metabolism, the compound improves insulin sensitivity.

- Lipid Profile Improvement : It aids in reducing triglyceride levels and increasing HDL cholesterol.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its potential in managing metabolic syndrome.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features of selected compounds:

| Compound Name | PPAR Activity | Unique Aspects |

|---|---|---|

| This compound | Dual Agonist | Modulates both glucose and lipid metabolism |

| Muraglitazar | Dual Agonist | Similar therapeutic potential but different structure |

| Rosiglitazone | PPARγ Agonist | Primarily targets PPARγ only |

| Fenofibrate | PPARα Agonist | Primarily targets PPARα only |

This table highlights that this compound stands out due to its balanced dual activity on both PPARα and PPARγ, enabling it to address both glucose and lipid abnormalities simultaneously.

In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in animal models. For instance, in rodent models of type 2 diabetes, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity compared to control groups.

Clinical Implications

The dual agonistic properties of this compound suggest its potential for treating metabolic disorders. Clinical trials are warranted to further investigate its safety profile, pharmacokinetics, and long-term effects on metabolic health.

Q & A

Q. How to address conflicting data on cytotoxicity across cell lines?

- Methodological Answer : Standardize assays (e.g., MTT vs. ATP-based) and culture conditions (e.g., serum-free media). Test in isogenic cell lines (e.g., p53 wild-type vs. null) to isolate genetic factors. Cross-validate with apoptosis markers (caspase-3/7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.